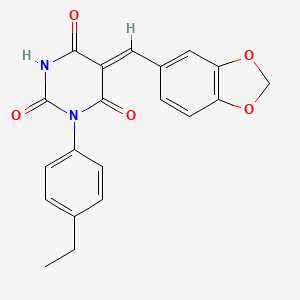![molecular formula C17H19N3O3 B5227554 N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide, also known as A-967572, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is widely studied for its ability to target and inhibit the activity of a specific protein, which plays a crucial role in various physiological processes.
科学研究应用
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to inhibit the activity of a specific protein, which is overexpressed in many types of cancer and is involved in the regulation of inflammation and pain. This protein is also implicated in the development of neuropathic pain, making this compound a potential candidate for the treatment of this condition.
作用机制
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide is a selective inhibitor of a specific protein, which is a member of the mitogen-activated protein kinase (MAPK) family. This protein is involved in the regulation of various physiological processes, including cell proliferation, differentiation, and survival. This compound binds to the active site of this protein, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In vitro studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. It also induces apoptosis in these cells, leading to their death. In addition, this compound has been shown to reduce the production of inflammatory cytokines in vitro and in vivo, indicating its potential anti-inflammatory properties. Furthermore, it has been demonstrated to alleviate neuropathic pain in animal models, suggesting its potential use in the treatment of this condition.
实验室实验的优点和局限性
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for lab experiments, including its selectivity, potency, and specificity. It has been shown to selectively inhibit the activity of a specific protein without affecting other members of the MAPK family. It is also highly potent, with an IC50 value in the nanomolar range. Moreover, it exhibits specificity for cancer cells, making it a potential candidate for cancer therapy.
However, this compound also has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its bioavailability and efficacy in vivo. In addition, it may have off-target effects, leading to unwanted side effects. Therefore, further studies are needed to determine its safety and efficacy in vivo.
未来方向
There are several future directions for research on N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide. One potential direction is to investigate its efficacy in vivo, particularly in animal models of cancer and inflammation. This will provide valuable information on its pharmacokinetics, bioavailability, and safety. Another direction is to explore its potential use in combination with other anticancer agents or anti-inflammatory drugs. This may enhance its efficacy and reduce the risk of drug resistance. Furthermore, studies are needed to determine its potential use in the treatment of other diseases, such as neuropathic pain and autoimmune disorders. Finally, further optimization of its structure may lead to the development of more potent and selective inhibitors with improved pharmacological properties.
合成方法
The synthesis of N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide involves a multi-step process that starts with the reaction of isonicotinic acid with 4-bromoaniline to produce 4-bromoisonicotinamide. This intermediate is then reacted with 3-(tert-butoxycarbonylamino)benzoic acid to yield N-(3-{[(3-tert-butoxycarbonylamino)phenyl]carbonyl}phenyl)isonicotinamide. Finally, the tert-butoxycarbonyl group is removed using trifluoroacetic acid to obtain the desired compound, this compound.
属性
IUPAC Name |
N-[3-(3-methoxypropylcarbamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-11-3-8-19-16(21)14-4-2-5-15(12-14)20-17(22)13-6-9-18-10-7-13/h2,4-7,9-10,12H,3,8,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNOPVUDGKZMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)

![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)
![(3S)-3-({5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B5227527.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5227531.png)
![1-ethyl-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)piperazine](/img/structure/B5227534.png)
![1-(4-methoxybenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227546.png)
